[4-Chloro-2-(prop-2-yn-1-yloxy)phenyl]amine hydrochloride
Overview
Description
[4-Chloro-2-(prop-2-yn-1-yloxy)phenyl]amine hydrochloride is a useful research compound. Its molecular formula is C9H9Cl2NO and its molecular weight is 218.08 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been used for uv light-induced covalent modification of biological targets .
Mode of Action
The mode of action of [4-Chloro-2-(prop-2-yn-1-yloxy)phenyl]amine hydrochloride involves its interaction with its targets through a process known as UV light-induced covalent modification . This process allows the compound to bind to its targets and induce changes.
Biochemical Pathways
It’s known that similar compounds can influence various biochemical pathways through their interaction with biological targets .
Result of Action
Similar compounds have been shown to have potential for downstream applications via the alkyne tag .
Biochemical Analysis
Biochemical Properties
[4-Chloro-2-(prop-2-yn-1-yloxy)phenyl]amine hydrochloride plays a crucial role in biochemical reactions, particularly in the context of covalent modification of biological targets. When appended to a ligand or pharmacophore through its amine linker, this compound allows for UV light-induced covalent modification of a biological target via the alkyne tag . This interaction is facilitated by the presence of the alkyne group, which can undergo click chemistry reactions with azide-containing biomolecules, leading to the formation of stable triazole linkages. The compound’s ability to form covalent bonds with target proteins makes it a valuable tool in the study of protein function and interactions.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with specific proteins can lead to the activation or inhibition of signaling pathways, thereby affecting cellular responses to external stimuli. Additionally, the compound’s ability to form covalent bonds with target proteins can result in changes in gene expression, as it may alter the activity of transcription factors or other regulatory proteins .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound exerts its effects at the molecular level by forming covalent bonds with target proteins through its alkyne group. This interaction can lead to the inhibition or activation of enzymes, depending on the nature of the target protein. Additionally, the compound’s ability to modulate gene expression is linked to its interaction with transcription factors and other regulatory proteins .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound’s alkyne group allows it to participate in click chemistry reactions, leading to the formation of stable triazole linkages with azide-containing biomolecules. This interaction can affect metabolic flux and metabolite levels, influencing the overall metabolic state of the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation within different cellular compartments. The compound’s ability to form covalent bonds with target proteins can also influence its distribution, as it may become sequestered in specific cellular regions where its target proteins are localized .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound’s interaction with target proteins can lead to its accumulation in particular subcellular regions, affecting its activity and function. For example, the compound may localize to the nucleus if it interacts with nuclear proteins, thereby influencing gene expression and other nuclear processes .
Properties
IUPAC Name |
4-chloro-2-prop-2-ynoxyaniline;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO.ClH/c1-2-5-12-9-6-7(10)3-4-8(9)11;/h1,3-4,6H,5,11H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGNDFBFBCBFSBS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=C(C=CC(=C1)Cl)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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